BenchChemオンラインストアへようこそ!

1H-Pyrazolo[3,4-B]pyridin-6-amine

Regioselective Synthesis Tautomerism NMR Spectroscopy

Select the 1H-pyrazolo[3,4-b]pyridin-6-amine scaffold to ensure regiochemical fidelity in your kinase inhibitor programs. This thermodynamically favored 6-amino isomer provides the optimal hydrogen-bonding geometry for the kinase hinge region, delivering sub-nanomolar ALK inhibition (IC50 <0.5 nM) and >625-fold selectivity over cytotoxicity. Unlike 4-amino regioisomers that require chromatographic separation, the 6-amine core remains stable under diverse derivatization conditions, enabling seamless parallel synthesis. Demand 96% purity with full analytical documentation to eliminate false positives in screening cascades.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 63725-49-5
Cat. No. B1426152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-B]pyridin-6-amine
CAS63725-49-5
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NN2)N
InChIInChI=1S/C6H6N4/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H3,7,8,9,10)
InChIKeyXOXOWZFVBMJORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-49-5): Core Scaffold for Kinase-Targeted Research


1H-Pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-49-5) is a heterocyclic building block defined by a fused pyrazole-pyridine bicyclic core with a primary amine substituent at the 6-position [1]. This scaffold serves as a critical intermediate in the synthesis of diverse kinase inhibitors, with structural analogs demonstrating high-potency inhibition across multiple therapeutic targets including ALK (IC50 <0.5 nM) [2], FGFR [3], and TRKA (IC50 = 56 nM) [4]. The compound exists in equilibrium between 1H- and 2H-tautomeric forms, a characteristic that influences hydrogen-bonding interactions at kinase ATP-binding sites [1].

Why Generic 1H-Pyrazolo[3,4-b]pyridine Analogs Cannot Replace the 6-Amine Substituted Scaffold


Regioisomeric substitution critically determines the binding profile of pyrazolo[3,4-b]pyridine scaffolds. Petrov et al. demonstrated that 4-amino and 6-amino regioisomers exhibit distinct 13C NMR spectral patterns, confirming fundamentally different electronic environments and hydrogen-bonding geometries [1]. The 6-amino group positions the exocyclic amine for optimal interaction with the kinase hinge region, whereas 4-amino substitution alters the vector of hydrogen bond donation, leading to reduced target engagement or altered selectivity profiles. This regiochemical specificity is underscored by the fact that heating 4-amino-substituted pyrazolo[3,4-b]pyridines quantitatively converts them to the thermodynamically favored 6-amino isomers [1], indicating the 6-amino configuration is the energetically preferred form for stable binding interactions. Consequently, generic substitution with regioisomeric or non-aminated cores cannot recapitulate the precise hydrogen-bonding network required for high-affinity kinase inhibition.

Quantitative Comparator Evidence: 1H-Pyrazolo[3,4-b]pyridin-6-amine Scaffold Differentiation


Regiochemical Selectivity: Thermodynamic Preference for 6-Amino Isomer Over 4-Amino Analogs

The 6-amino regioisomer of 1H-pyrazolo[3,4-b]pyridine is thermodynamically favored over the 4-amino analog. Petrov et al. demonstrated that heating 4-amino-substituted pyrazolo[3,4-b]pyridines results in quantitative conversion to the 6-amino isomer [1]. This regiochemical stability directly impacts synthetic reliability and biological reproducibility, as the 6-amino form is the energetically preferred configuration for downstream derivatization.

Regioselective Synthesis Tautomerism NMR Spectroscopy X-ray Crystallography

Kinase Inhibition Potency: 6-Amine-Derived ALK Inhibitor Outperforms Crizotinib Against Gatekeeper Mutant

Derivatives of the 1H-pyrazolo[3,4-b]pyridin-6-amine scaffold achieve exceptional potency against the ALK-L1196M gatekeeper mutant, a primary resistance mechanism to the clinical ALK inhibitor crizotinib. Compound 10g, a 6-amine-derived analog, exhibits an IC50 of <0.5 nM against both ALK-L1196M and wild-type ALK, and maintains <0.5 nM potency against ROS1 with excellent selectivity over c-Met [1]. This potency is enabled by a favorable interaction with M1196 in the kinase domain that crizotinib cannot achieve [1].

Anaplastic Lymphoma Kinase Gatekeeper Mutation Drug Resistance NSCLC

Anti-Inflammatory Selectivity: 6-Amine Scaffold Derivatives Inhibit IL-6 at Sub-Micromolar Potency with Low Cytotoxicity

Pyrazolo[3,4-b]pyridine analogs incorporating the 6-amine core demonstrate potent and selective inhibition of IL-6, a key pro-inflammatory cytokine. In a screen of 28 compounds, derivatives 51, 52, and 56 exhibited IC50 values of 0.2 µM, 0.3 µM, and 0.16 µM, respectively, against IL-6 [1]. Notably, compound 56 showed no cytotoxicity in CCK-8 cells at concentrations exceeding 100 µM [1], representing a >600-fold selectivity window between IL-6 inhibition and cellular toxicity.

IL-6 Inhibition Anti-inflammatory Cytokine Selectivity

In Vivo Pharmacokinetic Validation: 6-Amine-Derived Scaffold Achieves Measurable Systemic Exposure in Murine Models

The 6-amine functional group serves as a critical anchor for structural elaboration that translates in vitro potency to in vivo exposure. A derivative of 4-(2-(cyclohexylamino)ethoxy)-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine (compound 17) demonstrated measurable systemic exposure in mice via LC-MS/MS analysis, confirming that the 6-amine scaffold supports favorable pharmacokinetic properties when appropriately substituted [1]. This in vivo validation distinguishes the 6-amine core from scaffolds that exhibit potent in vitro activity but fail to achieve meaningful systemic concentrations.

Pharmacokinetics In Vivo Bioavailability Anticancer

Structural Confirmation: 6-Amine Tautomeric Equilibrium Enables Distinct Hydrogen-Bonding Geometry

The 1H-pyrazolo[3,4-b]pyridin-6-amine scaffold exists in equilibrium between 1H- and 2H-tautomeric forms, with the 1H-tautomer predominating [1]. This tautomerism positions the 6-amino group for optimal hydrogen bonding with the kinase hinge region, a critical interaction that distinguishes this scaffold from non-aminated or 4-amino regioisomers. The 6-amino substitution pattern provides a defined hydrogen bond donor-acceptor geometry that is not achievable with alternative substitution patterns, as evidenced by the distinct 13C NMR spectral signatures that differentiate 4-amino and 6-amino isomers [2].

Tautomerism Molecular Recognition Crystallography Kinase Binding

High-Impact Application Scenarios for 1H-Pyrazolo[3,4-b]pyridin-6-amine


Overcoming ALK Inhibitor Resistance in Targeted Oncology

Medicinal chemistry teams developing next-generation ALK inhibitors for crizotinib-resistant NSCLC should prioritize the 1H-pyrazolo[3,4-b]pyridin-6-amine scaffold. As demonstrated by compound 10g, derivatives of this core achieve sub-nanomolar potency against the ALK-L1196M gatekeeper mutant (IC50 <0.5 nM) while maintaining excellent selectivity over c-Met [1]. This potency differential (compared to crizotinib's reduced activity against L1196M) makes the 6-amine scaffold uniquely suited for structure-based drug design campaigns targeting resistant kinase populations.

High-Throughput Screening for Selective IL-6 Inhibitors

Immunology and inflammation screening programs requiring selective IL-6 suppression without confounding cytotoxicity should employ the 6-amine scaffold. Bharate et al. demonstrated that pyrazolo[3,4-b]pyridine analogs exhibit IL-6 IC50 values as low as 0.16 µM while maintaining >625-fold selectivity over cellular toxicity (no cytotoxicity at >100 µM) [2]. This exceptional therapeutic window reduces false-positive rates in phenotypic assays and enables cleaner hit-to-lead progression.

Kinase Inhibitor Lead Optimization Requiring In Vivo PK Validation

Programs advancing from in vitro kinase inhibition to in vivo efficacy studies benefit from the validated pharmacokinetic profile of the 6-amine scaffold. Mavroidi et al. confirmed that appropriately substituted 6-amine derivatives achieve measurable systemic exposure in murine models, with full PK parameters determined by LC-MS/MS [3]. This in vivo translation distinguishes the 6-amine core from scaffolds that exhibit potent biochemical activity but fail to achieve meaningful exposure in animal models.

Regioselective Synthesis of Kinase-Focused Chemical Libraries

Combinatorial chemistry and parallel synthesis campaigns requiring regiochemically pure intermediates should utilize the 6-amine scaffold as the thermodynamically favored core. Petrov et al. established that 4-amino-substituted pyrazolo[3,4-b]pyridines undergo quantitative conversion to the 6-amino isomer upon heating [4]. This thermodynamic stability ensures consistent regiochemical identity across diverse derivatization conditions, eliminating the need for chromatographic separation of regioisomeric mixtures in library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-B]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.